
4-(2,2-Difluoroethoxy)benzaldehyde
概要
説明
4-(2,2-Difluoroethoxy)benzaldehyde is a chemical compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-(2,2-Difluoroethoxy)benzaldehyde is 1S/C9H8F2O2/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-5,9H,6H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
4-(2,2-Difluoroethoxy)benzaldehyde is a powder at room temperature . It has a molecular weight of 186.16 .科学的研究の応用
Organic Synthesis Applications
In organic synthesis, benzaldehydes, including fluorinated derivatives, are valuable for their role in creating new chemical entities. For instance, the room temperature deoxyfluorination of benzaldehydes using sulfuryl fluoride demonstrates a method for introducing fluorine atoms into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts (Melvin et al., 2019). Similarly, efficient synthesis of 2H & 13C labeled benzaldehydes via regio-selective formylation highlights the importance of benzaldehydes in synthesizing labeled compounds for research and diagnostic purposes (Boga et al., 2014).
Materials Science
In materials science, benzaldehyde derivatives are used in the synthesis of microporous materials for carbon dioxide adsorption, demonstrating the potential for environmental applications such as greenhouse gas capture and storage (Li et al., 2016). The development of fluorescent materials from benzaldehyde derivatives, such as highly fluorescent phenylene vinylene polymers, showcases their use in creating optical materials for electronics and photonics (Neilson et al., 2008).
Catalysis
Catalytic applications include the selective oxidation of benzyl alcohol to benzaldehyde using metal-organic frameworks (MOFs) and nanoparticles, underlining the role of benzaldehyde as an intermediate in the synthesis of fine chemicals and pharmaceuticals (Sharma et al., 2012; Iraqui et al., 2020).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . It’s always important to handle chemicals with appropriate safety measures.
特性
IUPAC Name |
4-(2,2-difluoroethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-5,9H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNUWGXZNWXFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)benzaldehyde | |
CAS RN |
128140-72-7 | |
| Record name | 4-(2,2-difluoroethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


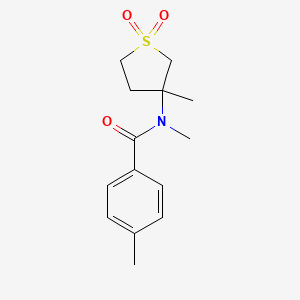
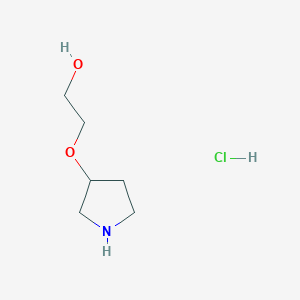
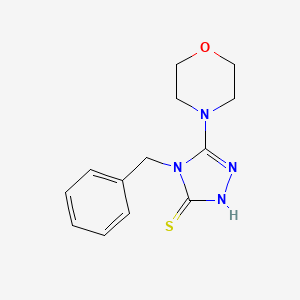
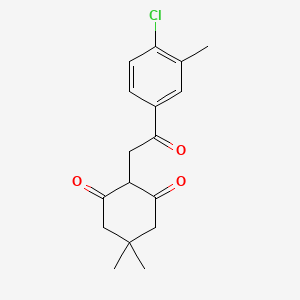
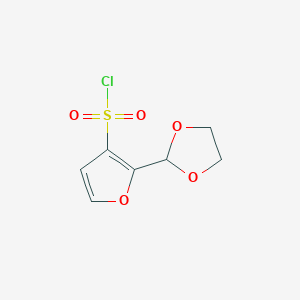
![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2893394.png)

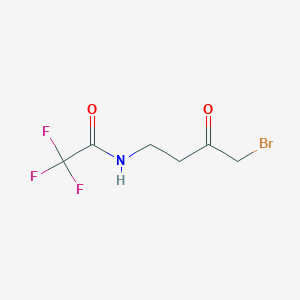
![N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2893398.png)
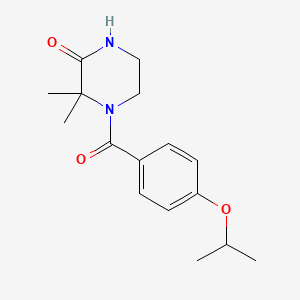
![N-[1-(2-Chlorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2893400.png)

![5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid](/img/structure/B2893403.png)